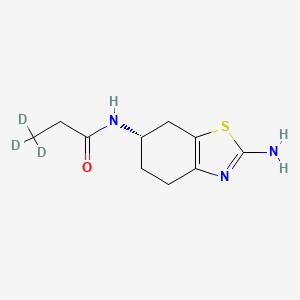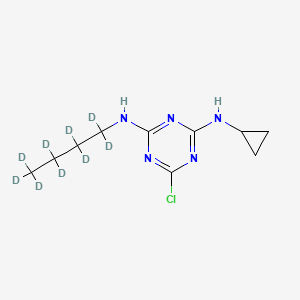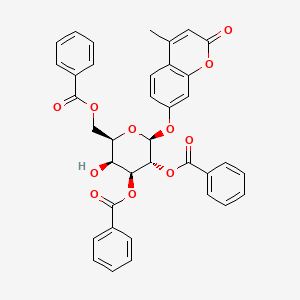
Isoniazide-d4
Vue d'ensemble
Description
Isoniazid, also known as isonicotinic acid hydrazide (INH), is an antibiotic used for the treatment of tuberculosis . It is often used with other drugs to treat tuberculosis (TB) or for latent tuberculosis infection . Isoniazid is a highly specific agent, ineffective against other microorganisms .
Synthesis Analysis
A series of isoniazid–pyrimidine conjugates were synthesized in good yields and evaluated for antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis . Another study reported the synthesis of two novel pharmaceutical co-crystals INHGA and PGA in a 2:1 ratio using two first-line anti-tubercular drugs isoniazid and pyrazinamide with pentanedioic (glutaric) acid as co-crystal former .Chemical Reactions Analysis
Isoniazid is a prodrug and must be activated by bacterial catalase. Once activated, isoniazid inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall . A study proposed a targeted metabolomics strategy using isoniazid derivatization combined with LC-MS/MS to simultaneously quantify 39 carboxyl-containing metabolites (CCMs) of 5 different types .Applications De Recherche Scientifique
Isoniazide-d4, également connu sous le nom d'isoniazide marqué isotopiquement, a plusieurs applications dans la recherche scientifique. Voici une analyse complète axée sur des applications uniques :
Surveillance thérapeutique des médicaments
L'this compound peut être utilisé dans la recherche clinique pour la surveillance thérapeutique des médicaments. Cela implique la mesure des concentrations de médicaments dans le sang des patients afin de s'assurer que la dose se situe dans la plage thérapeutique sans être toxique .
Études d'association génotype-phénotype
Les chercheurs utilisent l'this compound pour étudier l'association génotype-phénotype du métabolisme de l'isoniazide. Cela aide à comprendre comment les variations génétiques influencent le profil métabolique du médicament et ses effets associés .
Études sur l'hépatotoxicité
L'this compound est un outil essentiel pour la recherche sur l'hépatotoxicité induite par l'isoniazide. Il aide à identifier les effets hépatotoxiques de l'isoniazide et à comprendre son mécanisme .
Modélisation pharmacocinétique de population
Il est utilisé pour la modélisation pharmacocinétique de population afin de prédire la dose initiale d'isoniazide en fonction des données de population, qui peuvent varier en raison des différences génétiques entre les individus .
Chimiothérapie de la tuberculose
En tant que médicament de première ligne dans le traitement de la tuberculose, le mécanisme d'action de l'this compound et son efficacité dans le cadre du régime de chimiothérapie sont des domaines clés de recherche .
Potentiel antimycobactérien
Le potentiel antimycobactérien de l'this compound et de ses dérivés est évalué pour développer de nouveaux traitements contre les infections mycobactériennes comme la tuberculose .
Études d'activité cytotoxique
L'this compound a été rapporté comme présentant une activité cytotoxique, qui est la capacité de tuer les cellules. Cette propriété est étudiée pour des applications potentielles dans le traitement du cancer .
Études de toxicité aiguë
La recherche sur la toxicité aiguë de l'this compound aide à déterminer le profil de sécurité du médicament et de ses dérivés, ce qui est crucial pour le développement de nouveaux agents thérapeutiques .
Mécanisme D'action
Target of Action
Isoniazid-d4, a deuterated form of Isoniazid, is primarily active against organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
Isoniazid-d4 is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . The antimicrobial activity of Isoniazid-d4 is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis , which interferes with cell wall synthesis, thereby producing a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .
Biochemical Pathways
The biochemical pathways affected by Isoniazid-d4 are primarily related to the synthesis of mycolic acids, an essential component of the bacterial cell wall . By inhibiting mycolic acid synthesis, Isoniazid-d4 interferes with cell wall synthesis, leading to a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .
Pharmacokinetics
For its parent compound isoniazid, the estimated absorption rate constant (k a ), oral clearance (cl/f), and apparent volume of distribution (v 2 /f) were reported as 394 ± 044 h −1, 182 ± 245 L⋅h −1, and 568 ± 553 L, respectively . The NAT2 genotypes had different effects on the CL/F and F M .
Result of Action
The result of Isoniazid-d4 action is the inhibition of the growth of Mycobacterium species, specifically M. tuberculosis, M. bovis and M. kansasii . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Isoniazid-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The drug’s antimicrobial activity is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis . This interaction disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .
Cellular Effects
Isoniazid-d4 has profound effects on various types of cells and cellular processes. It influences cell function by disrupting DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism . It is active against both intracellular and extracellular Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of Isoniazid-d4 involves its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . It also disrupts DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .
Temporal Effects in Laboratory Settings
It is known that the organism is most susceptible to Isoniazid-d4 during its logarithmic phase of growth .
Dosage Effects in Animal Models
The effects of Isoniazid-d4 vary with different dosages in animal models. For instance, in a mouse model of pellagra-related nausea induced by feeding mice a low-niacin diet and administering Isoniazid-d4, it was observed that the drug induced pica in mice fed a low-niacin diet .
Metabolic Pathways
Isoniazid-d4 is involved in several metabolic pathways. Enzymatic acylation of Isoniazid-d4 by N-arylaminoacetyl transferases (NATs) reduces the therapeutic effectiveness of the drug . This acetylation represents a major metabolic pathway for Isoniazid-d4 in human beings .
Propriétés
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXWMOHMRWLFEY-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)NN)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662042 | |
| Record name | (~2~H_4_)Pyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
774596-24-6 | |
| Record name | (~2~H_4_)Pyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Q & A
Q1: Why is Isoniazid-d4 used as an internal standard for Isoniazid quantification in this study?
A: Isoniazid-d4, a deuterated form of Isoniazid, serves as an ideal internal standard due to its similar chemical behavior to the analyte (Isoniazid) during sample preparation and analysis. Using a stable isotope-labeled analog like Isoniazid-d4 helps correct for variability in extraction efficiency, ionization suppression, and other factors that can impact accurate quantification. [] This leads to more reliable and precise measurements of Isoniazid concentrations in serum samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[2-(2-ethoxy-4,5-dihydroimidazol-1-yl)ethyl]nitramide](/img/structure/B563099.png)
